molecular formula C14H9F B11900584 4-Ethynyl-2-fluoro-1,1'-biphenyl

4-Ethynyl-2-fluoro-1,1'-biphenyl

Cat. No.: B11900584
M. Wt: 196.22 g/mol
InChI Key: MBMMDZUOUNJYLS-UHFFFAOYSA-N
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Description

4-Ethynyl-2-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C14H9F It is a biphenyl derivative where one of the phenyl rings is substituted with an ethynyl group at the fourth position and a fluorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-fluoro-1,1’-biphenyl typically involves the coupling of 2-fluorophenylacetylene with a suitable aryl halide under palladium-catalyzed conditions. One common method is the Sonogashira coupling reaction, which uses palladium(0) as a catalyst and copper(I) iodide as a co-catalyst in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of 4-Ethynyl-2-fluoro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 4-ethynyl-2-fluorobenzaldehyde or 4-ethynyl-2-fluorobenzoic acid.

    Reduction: Formation of 4-ethyl-2-fluoro-1,1’-biphenyl.

    Substitution: Formation of 4-ethynyl-2-aminobiphenyl or 4-ethynyl-2-thiobiphenyl.

Scientific Research Applications

4-Ethynyl-2-fluoro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its structural rigidity and electronic properties.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-fluoro-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and fluoro substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynylbiphenyl: Lacks the fluorine substituent, resulting in different electronic properties and reactivity.

    2-Fluoro-1,1’-biphenyl:

    4-Ethynyl-2-chloro-1,1’-biphenyl:

Uniqueness

4-Ethynyl-2-fluoro-1,1’-biphenyl is unique due to the combination of the ethynyl and fluoro substituents, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the fields of materials science and medicinal chemistry.

Properties

Molecular Formula

C14H9F

Molecular Weight

196.22 g/mol

IUPAC Name

4-ethynyl-2-fluoro-1-phenylbenzene

InChI

InChI=1S/C14H9F/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h1,3-10H

InChI Key

MBMMDZUOUNJYLS-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

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